molecular formula C4H9O4P B093074 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol CAS No. 1073-75-2

2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol

Cat. No.: B093074
CAS No.: 1073-75-2
M. Wt: 152.09 g/mol
InChI Key: MFWMOQNHOILVPR-UHFFFAOYSA-N
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Description

Properties

CAS No.

1073-75-2

Molecular Formula

C4H9O4P

Molecular Weight

152.09 g/mol

IUPAC Name

2-(1,3,2-dioxaphospholan-2-yloxy)ethanol

InChI

InChI=1S/C4H9O4P/c5-1-2-6-9-7-3-4-8-9/h5H,1-4H2

InChI Key

MFWMOQNHOILVPR-UHFFFAOYSA-N

SMILES

C1COP(O1)OCCO

Canonical SMILES

C1COP(O1)OCCO

Other CAS No.

1073-75-2

Synonyms

2-(1,3,2-dioxaphospholan-2-yloxy)ethanol

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol
  • CAS Number : 1073-75-2
  • Molecular Formula : C₄H₉O₄P
  • Structure: Features a 1,3,2-dioxaphospholane ring (a five-membered cyclic phosphite ester) linked to an ethanol moiety via an oxygen atom. The phosphorus atom distinguishes it from purely oxygenated analogs .

Comparison with Structurally Similar Compounds

2-(1,3-Dioxolan-2-yl)ethanol

  • CAS : 5465-08-7
  • Formula : C₅H₁₀O₃
  • Properties :
    • Molecular weight: 118.13 g/mol
    • XLogP3: -0.5 (indicating higher hydrophilicity than the phosphorus-containing analog) .
  • Applications : Intermediate in organic synthesis, particularly for acetal-protected alcohols .

Key Difference : Absence of phosphorus reduces its utility in flame retardancy but enhances biocompatibility for pharmaceutical applications vs. .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

  • CAS : 9036-19-5
  • Formula : C₁₈H₃₀O₃
  • Structure: Phenoxy-ethoxy chain with a bulky tert-octyl substituent.
  • Properties :
    • Acute oral toxicity (Category 4) and severe eye irritation (Category 1) .
    • Hydrophobic due to the aromatic and alkyl groups.

Key Difference : The bulky aryl-alkyl group increases hydrophobicity and toxicity compared to the smaller, phosphorus-based dioxaphospholane structure vs. .

2-(Biphenyl-2-yloxy)ethanol

  • CAS : 7501-02-2
  • Formula : C₁₄H₁₄O₂
  • Structure: Biphenyl group linked to ethanol via an ether bond.
  • Properties :
    • Molecular weight: 214.26 g/mol
    • Higher rigidity due to the biphenyl moiety.
  • Applications : Likely used in polymer additives or as a UV stabilizer .

Key Difference : The biphenyl group enhances UV absorption but lacks the phosphorus atom’s reactivity for esterification or stabilization vs. .

Dodecyltriethylene Glycol Phosphate (Laureth-3 Phosphate)

  • Synonyms: Multiple, including triethylene glycol monododecyl ether phosphate .
  • Formula : C₁₈H₃₉O₇P
  • Structure : Phosphate ester with a dodecyl chain and triethylene glycol group.
  • Applications : Surfactant, emulsifier, or anti-static agent in cosmetics .

Key Difference : The phosphate group and long alkyl chain improve surfactant properties but increase molecular complexity compared to the simpler dioxaphospholane derivative vs. .

Comparative Data Table

Compound CAS Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Applications Toxicity Profile
This compound 1073-75-2 C₄H₉O₄P Dioxaphospholane, ethanol 152.09 Pharmaceuticals, polymers Limited data
2-(1,3-Dioxolan-2-yl)ethanol 5465-08-7 C₅H₁₀O₃ Dioxolane, ethanol 118.13 Organic synthesis Low (hydrophilic)
2-(2-[4-(1,1,3,3-TMB)phenoxy]ethoxy)ethanol 9036-19-5 C₁₈H₃₀O₃ Phenoxy, tert-octyl 294.43 R&D surfactant Acute toxicity
2-(Biphenyl-2-yloxy)ethanol 7501-02-2 C₁₄H₁₄O₂ Biphenyl, ethanol 214.26 Polymer additives Unknown
Dodecyltriethylene glycol phosphate Varies C₁₈H₃₉O₇P Phosphate, alkyl, PEG 398.47 Cosmetics, emulsifiers Moderate (surfactant)

Research Findings and Implications

  • Phosphorus vs. Oxygen Rings: The phosphorus in this compound enhances its reactivity in esterification and stabilization reactions, unlike oxygen-only analogs like 2-(1,3-dioxolan-2-yl)ethanol .
  • Toxicity Trade-offs : Bulky substituents (e.g., tert-octyl in CAS 9036-19-5) increase hazards, limiting applications compared to smaller, phosphorus-based structures .
  • Functional Group Diversity : Phosphate esters (e.g., Laureth-3 phosphate) excel as surfactants, while dioxaphospholane derivatives are niche in pharmaceuticals due to tailored reactivity .

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